4-(3,4-Dichlorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
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Overview
Description
Scientific Research Applications
Pharmaceutical Research
This compound exhibits a unique molecular structure that may be utilized in pharmaceutical research. Its potential for creating new therapeutic agents, particularly those targeting neurological disorders, is significant due to the spirocyclic and diazaspiro motifs present in its structure .
Material Science
The thermal stability indicated by its high boiling point of approximately 588.3°C suggests applications in material science. It could be involved in the synthesis of high-performance polymers or coatings that require resistance to extreme temperatures .
Analytical Chemistry
As a high-purity chemical (95.0%), this compound can serve as a standard in analytical chemistry for calibrating instruments or validating methods, ensuring accurate measurements and consistency in research findings .
Chemical Synthesis
The dichlorobenzoyl group in the compound’s structure makes it a valuable intermediate for chemical synthesis. It could be used to develop novel compounds with potential applications in various industries, including agrochemicals and dyes .
Reference Standard for Testing
Available for purchase as a reference standard, this compound is essential for pharmaceutical testing, where it ensures the integrity of drug formulations and assists in the quality control process .
Future Directions
properties
IUPAC Name |
4-(3,4-dichlorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2NO4/c1-10-4-6-17(7-5-10)20(14(9-24-17)16(22)23)15(21)11-2-3-12(18)13(19)8-11/h2-3,8,10,14H,4-7,9H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVPKIDXIXNODW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dichlorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid |
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